molecular formula C20H17BrN4O3 B2397707 N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide CAS No. 942007-82-1

N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

货号: B2397707
CAS 编号: 942007-82-1
分子量: 441.285
InChI 键: RDANXHZTJTWUND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(Acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based compound featuring a 4-bromophenyl substituent at the pyridazinone ring and an acetamide group linked to a 4-acetylamino phenyl moiety. The bromine atom at the para position of the phenyl ring may enhance lipophilicity and influence binding interactions, while the acetamide group contributes to hydrogen-bonding capabilities .

属性

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O3/c1-13(26)22-16-6-8-17(9-7-16)23-19(27)12-25-20(28)11-10-18(24-25)14-2-4-15(21)5-3-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDANXHZTJTWUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the bromophenyl and acetylamino groups. Key steps may include:

    Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones under reflux conditions.

    Acetylation: The acetylamino group is typically introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

化学反应分析

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

科学研究应用

N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

作用机制

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Cores

Pyridazinone derivatives with variations in substituents and side chains have been extensively studied. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences Reference
Target Compound 4-Bromophenyl, acetamide 428.3 (calc.) Not reported Reference structure
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide (Compound 71) 3-Methoxybenzyl, methyl ~450 (calc.) Not reported Additional methyl group at pyridazinone C3; 3-methoxybenzyl substituent
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]propanamide (Compound 84) 3-Methoxybenzyl, methyl, propanamide ~464 (calc.) Not reported Propanamide side chain vs. acetamide
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Trifluoromethyl, chloro 530 241–242 Piperazine-linked benzoyl group; pyridine core
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8a) Methylthio, methyl ~450 (calc.) Not reported Methylthio-benzyl substituent; lower synthetic yield (10%)

Key Observations :

  • Side Chain Modifications : Replacing acetamide with propanamide (Compound 84) increases molecular weight and may alter solubility or receptor binding .
  • Substituent Effects : The 4-bromophenyl group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in 8b), which may enhance metabolic stability but reduce polarity .
  • Synthetic Efficiency : Methylthio-containing analogs (e.g., 8a) exhibit lower yields (10%) compared to methoxy derivatives (e.g., 8c, 99.9%), suggesting steric or electronic challenges in synthesis .
Pharmacological Analogues with Pyridazinone-Antipyrine Hybrids

Antipyrine hybrids, such as 6c and 6e, incorporate pyrazolone moieties linked to pyridazinones. For example:

  • 6e features a benzylpiperidine group, enhancing lipophilicity compared to the target compound’s bromophenyl-acetamide system .

Activity Insights :

  • Fluorophenyl and chlorophenyl substituents (e.g., 6f, 6h) are associated with improved anti-inflammatory activity, suggesting the target compound’s bromophenyl group may offer similar benefits .
Crystallographic and Bond-Length Comparisons

The title compound’s acetamide group exhibits bond lengths comparable to N-(4-bromophenyl)acetamide derivatives:

  • C1–C2 : 1.501 Å (target) vs. 1.53 Å in N-(4-chlorobenzo-thiazol-2-yl)acetamide .
  • C6–Br : 1.8907 Å (target) vs. 1.91 Å in related bromophenyl compounds .

These minor variations suggest subtle differences in conformational flexibility and intermolecular interactions.

生物活性

N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

  • Molecular Weight : 440.3 g/mol
  • Chemical Structure : Contains an acetylamino group, a bromophenyl moiety, and a pyridazinone ring which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The compound's derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated effective inhibition against various microbial strains, suggesting a mechanism that may involve disruption of bacterial lipid biosynthesis .

Anticancer Activity

The anticancer properties of this compound were evaluated using several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The results indicated significant cytotoxic effects, with IC50 values demonstrating potent activity against cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for halting tumor growth .

Research Findings

A comprehensive review of literature reveals various studies focusing on the biological significance of related compounds:

  • Synthesis and Characterization : The synthesis of related thiazole derivatives showed promising antimicrobial and anticancer activities. Molecular docking studies indicated favorable interactions with target receptors, supporting the potential use of these compounds in therapeutic applications .
  • Case Studies :
    • A study on thiazole derivatives reported that modifications in the structure significantly enhanced their antimicrobial efficacy, suggesting that similar modifications could be explored for this compound .
    • Another case study highlighted the compound's ability to induce apoptosis in HepG2 liver cancer cells, with flow cytometry confirming increased apoptotic rates upon treatment .

Data Tables

Activity Type Cell Line/Organism IC50 Value (µM) Mechanism
AntimicrobialVarious BacteriaVariesDisruption of lipid biosynthesis
AnticancerMCF75.0Apoptosis induction, G2/M arrest

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves multi-step organic reactions, including coupling of bromophenyl-substituted pyridazinone cores with acetamide derivatives. Critical parameters include:

  • Reagents : Bromine, acetic anhydride, and palladium-based catalysts for cross-coupling reactions.
  • Conditions : Solvents like DMF or THF, temperatures between 60–100°C, and reaction times of 12–24 hours to optimize yield (≥75%) and purity (≥95%).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., bromophenyl, acetyl groups).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 485.2).
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) stretches.
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Q. What functional groups dominate its reactivity, and how do they influence chemical modifications?

  • Answer :

  • Pyridazinone Core : Electrophilic substitution at the 3- and 6-positions, enabling sulfonation or halogenation.
  • Acetamide Group : Participates in nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acid).
  • Bromophenyl Moiety : Facilitates Suzuki-Miyaura cross-coupling for aryl-aryl bond formation.
    These groups enable derivatization for structure-activity relationship (SAR) studies .

Q. How are common impurities mitigated during synthesis?

  • Answer :

  • Byproduct Removal : Unreacted bromophenyl intermediates are removed via aqueous washes (NaHCO3_3).
  • Chromatographic Purification : Silica gel chromatography eliminates regioisomers.
  • Recrystallization : Ethanol recrystallization reduces residual solvents (e.g., DMF) to <0.1% .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

  • Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF; >50 mg/mL) but poorly in water (<0.1 mg/mL).
  • Stability : Stable at −20°C for >2 years; degrades at pH <3 (amide hydrolysis) or >10 (pyridazinone ring opening) .

Advanced Research Questions

Q. How can derivatives be designed to enhance bioactivity while maintaining metabolic stability?

  • Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., –CF3_3) on the bromophenyl ring to improve target affinity.
  • Prodrug Strategies : Mask the acetamide as a tert-butyl carbamate to enhance oral bioavailability.
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinase domains) .

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo) be systematically resolved?

  • Answer :

  • Pharmacokinetic Profiling : Assess ADME (absorption, distribution, metabolism, excretion) using LC-MS/MS to identify rapid clearance or tissue sequestration.
  • Metabolite Identification : Incubate with liver microsomes to detect active/inactive metabolites influencing in vivo results.
  • Dose-Response Analysis : Validate efficacy in multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific artifacts .

Q. What mechanistic insights can kinetic isotope effect (KIE) studies provide for its reactions?

  • Answer :

  • Rate-Limiting Step Identification : Deuterium labeling at the acetamide N–H bond reveals if proton transfer governs hydrolysis rates.
  • Transition-State Analysis : 13C^{13}C-labeled pyridazinone tracks ring-opening during nucleophilic attack.
  • Enzymatic Interactions : 18O^{18}O-isotope tracing in target enzymes (e.g., kinases) elucidates phosphorylation inhibition .

Q. How can computational modeling predict off-target interactions and toxicity risks?

  • Answer :

  • QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict cytochrome P450 inhibition (e.g., CYP3A4).
  • Molecular Dynamics (MD) : Simulate binding to hERG channels to assess cardiac toxicity risk.
  • Chemoproteomics : Use AlphaFold-predicted protein structures to screen for unintended targets .

Q. What comparative SAR trends emerge when benchmarking against pyridazinone analogs?

  • Answer :

  • Bioactivity Trends : Bromophenyl substitution enhances kinase inhibition (IC50_{50} ~0.5 μM) compared to chlorophenyl analogs (IC50_{50} ~2.0 μM).
  • Metabolic Stability : Acetamide derivatives show longer half-lives (t1/2_{1/2} >6 h) than ester analogs (t1/2_{1/2} <2 h).
  • Crystallography : X-ray structures reveal hydrogen bonding between the pyridazinone carbonyl and kinase active sites .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。